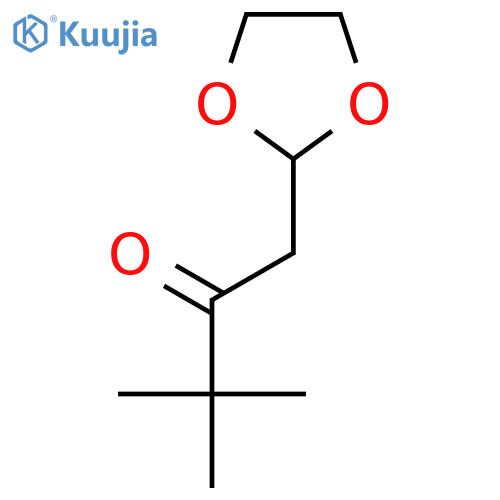Cas no 87920-18-1 (2-Butanone, 1-(1,3-dioxolan-2-yl)-3,3-dimethyl-)

2-Butanone, 1-(1,3-dioxolan-2-yl)-3,3-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 2-Butanone, 1-(1,3-dioxolan-2-yl)-3,3-dimethyl-
- 1-(1,3-dioxolan-2-yl)-3,3-dimethylbutan-2-one
- 87920-18-1
- AKOS006371199
- 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one
- DTXSID70518728
-
- MDL: MFCD18433517
- インチ: InChI=1S/C9H16O3/c1-9(2,3)7(10)6-8-11-4-5-12-8/h8H,4-6H2,1-3H3
- InChIKey: NIXGXSZZRAYENG-UHFFFAOYSA-N
- SMILES: CC(C)(C)C(=O)CC1OCCO1
計算された属性
- 精确分子量: 172.109944368g/mol
- 同位素质量: 172.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 35.5Ų
2-Butanone, 1-(1,3-dioxolan-2-yl)-3,3-dimethyl- Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208574-2g |
1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one |
87920-18-1 | 97% | 2g |
£838.00 | 2022-03-01 | |
| Fluorochem | 208574-1g |
1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one |
87920-18-1 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 208574-5g |
1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one |
87920-18-1 | 97% | 5g |
£1702.00 | 2022-03-01 |
2-Butanone, 1-(1,3-dioxolan-2-yl)-3,3-dimethyl- 関連文献
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
2-Butanone, 1-(1,3-dioxolan-2-yl)-3,3-dimethyl-に関する追加情報
2-Butanone, 1-(1,3-Dioxolan-2-yl)-3,3-Dimethyl: A Comprehensive Overview
2-Butanone, also known as methylacetone or butanone, is a versatile organic compound with the chemical formula C4H8O. It is widely used in various industries due to its unique properties and reactivity. The compound with CAS No. 87920-18-1, specifically named 2-butaneone, exhibits a branched structure with a ketone functional group. This structural feature makes it highly reactive in both acidic and basic conditions, enabling its application in numerous chemical reactions and processes.
The specific compound under discussion, 2-butaneone, is characterized by its ability to form stable enolates under basic conditions. This property is particularly valuable in organic synthesis, where enolates serve as key intermediates in the construction of complex molecules. Recent studies have highlighted the role of 2-butaneone in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals. For instance, researchers have employed this compound as a precursor in the synthesis of β-lactam antibiotics, leveraging its enolate reactivity to form critical ring structures.
In addition to its role in organic synthesis, 2-butaneone has found applications in the field of material science. Its ability to undergo condensation reactions has made it a valuable component in the production of high-performance polymers and resins. Recent advancements in polymer chemistry have demonstrated the use of 2-butaneone-based monomers in the development of thermally stable polymers for aerospace applications. These polymers exhibit exceptional thermal resistance and mechanical strength, making them ideal for use in extreme environments.
The environmental impact of 2-butaneone has also been a subject of recent research. Studies have shown that this compound can undergo biodegradation under specific environmental conditions, reducing its persistence in ecosystems. Researchers have identified microbial strains capable of efficiently degrading 2-butaneone, offering potential solutions for mitigating its environmental footprint. These findings underscore the importance of sustainable practices in the handling and disposal of such compounds.
In conclusion, 2-butaneone, with CAS No. 87920-18-1, remains a pivotal compound in both academic research and industrial applications. Its unique chemical properties and versatility continue to drive innovation across diverse fields. As scientific understanding advances, the potential applications of this compound are expected to expand further, contributing to the development of new materials and therapies.
87920-18-1 (2-Butanone, 1-(1,3-dioxolan-2-yl)-3,3-dimethyl-) Related Products
- 2227682-57-5(2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan)
- 223754-20-9(5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride)
- 1368483-63-9(2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole)
- 1803792-68-8(Ethyl 6-iodo-2-(trifluoromethyl)nicotinate)
- 1932604-50-6(R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester)
- 2168168-33-8(2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid)
- 1805997-95-8(2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)
- 1131-63-1(5,6,7,8-tetrahydronaphthalene-2-carboxylic acid)
- 1177341-85-3(2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride)
- 1564452-03-4(4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)




